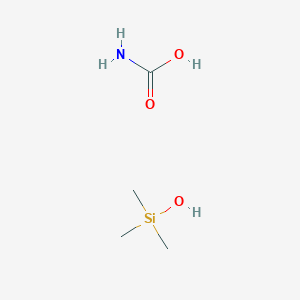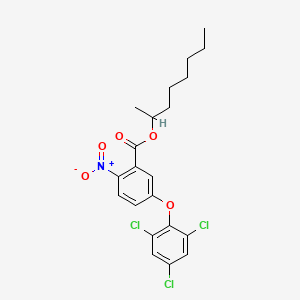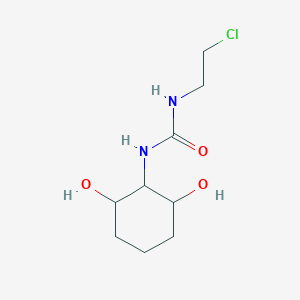
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a benzoyl group, and a tyrosyl-ethylamide moiety. The oxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate typically involves multiple steps, starting with the preparation of the individual components. The dimethylaminoethyl group can be introduced through a reaction with dimethylamine, while the benzoyl group is typically added via benzoylation reactions. The tyrosyl-ethylamide moiety is synthesized through peptide coupling reactions involving tyrosine derivatives and ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate: Shares the dimethylaminoethyl group but differs in its overall structure and applications.
Poly(2-(dimethylamino)ethyl methacrylate): Contains the dimethylaminoethyl group and is used in polymer chemistry.
Uniqueness
O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Propriétés
Numéro CAS |
57227-42-6 |
|---|---|
Formule moléculaire |
C24H31N3O7 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-[3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(ethylamino)-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C22H29N3O3.C2H2O4/c1-4-23-22(27)20(24-21(26)18-8-6-5-7-9-18)16-17-10-12-19(13-11-17)28-15-14-25(2)3;3-1(4)2(5)6/h5-13,20H,4,14-16H2,1-3H3,(H,23,27)(H,24,26);(H,3,4)(H,5,6) |
Clé InChI |
DQTDVCOQJFNTLG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(CC1=CC=C(C=C1)OCCN(C)C)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)






